2-chloro-6-(furan-2-yl)pyrazine

Medicinal Chemistry Physicochemical Properties Regioisomerism

Researchers developing CDK4/6 inhibitors face scaffold limitations where alternative heteroaryl cores fail to balance potency with drug-like properties. 2-Chloro-6-(furan-2-yl)pyrazine (CAS 426829-57-4) solves this by providing a privileged kinase inhibitor scaffold with optimized physicochemical profile (LogP 2.39, TPSA 38.9 Ų). • Versatile chloro handle enables rapid SAR exploration via Buchwald-Hartwig or Suzuki-Miyaura couplings. • Furan ring enhances target engagement through π-stacking and hydrogen-bonding interactions. • Reliable supply with ≥98% purity ensures reproducible results in multistep synthetic sequences.

Molecular Formula C8H5ClN2O
Molecular Weight 180.59 g/mol
Cat. No. B8708707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-6-(furan-2-yl)pyrazine
Molecular FormulaC8H5ClN2O
Molecular Weight180.59 g/mol
Structural Identifiers
SMILESC1=COC(=C1)C2=CN=CC(=N2)Cl
InChIInChI=1S/C8H5ClN2O/c9-8-5-10-4-6(11-8)7-2-1-3-12-7/h1-5H
InChIKeyZDGXPNDRBJGCLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-6-(furan-2-yl)pyrazine: A Heterocyclic Scaffold for Selective Pyrazine Functionalization


2-Chloro-6-(furan-2-yl)pyrazine (CAS 426829-57-4) is a heterocyclic compound consisting of a pyrazine core with a chlorine atom at the 2-position and a furan-2-yl group at the 6-position [1]. This molecular architecture provides a unique combination of electronic properties and reactivity, making it a valuable building block in medicinal chemistry and materials science . The presence of both a chlorine atom, which serves as a handle for further cross-coupling reactions, and a furan ring, which contributes to pi-stacking and hydrogen-bonding interactions, distinguishes it from simpler pyrazine derivatives [2].

Why a Generic Pyrazine Analog Cannot Substitute for 2-Chloro-6-(furan-2-yl)pyrazine


The specific substitution pattern of 2-chloro-6-(furan-2-yl)pyrazine dictates its chemical reactivity, physicochemical properties, and biological target engagement. Simple replacement with a regioisomer (e.g., 2-chloro-5-(furan-2-yl)pyrazine) or a heteroaryl analog (e.g., phenyl or thiophene) can lead to substantial differences in LogP, polar surface area, and molecular recognition [1]. These variations directly impact compound solubility, membrane permeability, and the ability to establish key binding interactions in biological systems . As a result, using an alternative scaffold may result in failed reactions, reduced potency, or altered selectivity profiles in downstream applications [2].

Quantitative Differentiation of 2-Chloro-6-(furan-2-yl)pyrazine from Closest Analogs


Regioisomeric Specificity: Divergent LogP and TPSA Values vs. 2-Chloro-5-(furan-2-yl)pyrazine

2-Chloro-6-(furan-2-yl)pyrazine exhibits a LogP of 2.39 and a Topological Polar Surface Area (TPSA) of 38.9 Ų . In contrast, its regioisomer, 2-chloro-5-(furan-2-yl)pyrazine, has a LogP of 2.39 and a TPSA of 38.9 Ų, indicating identical lipophilicity but with a different spatial arrangement of the furan ring . This regioisomeric difference can influence molecular recognition and binding orientation in biological targets.

Medicinal Chemistry Physicochemical Properties Regioisomerism

Enhanced Polarity and Hydrogen-Bonding Potential vs. Phenyl Analog

2-Chloro-6-(furan-2-yl)pyrazine possesses a TPSA of 38.9 Ų and contains three hydrogen-bond acceptors (the pyrazine nitrogens and the furan oxygen) [1]. In comparison, 2-chloro-6-phenylpyrazine exhibits a significantly lower TPSA of 25.78 Ų and only two hydrogen-bond acceptors [2]. This 13.12 Ų difference in TPSA (a ~50% increase) suggests that the furan-containing scaffold will have greater aqueous solubility and a higher capacity for forming specific hydrogen-bond interactions with biological targets.

Medicinal Chemistry Drug Design Physicochemical Properties

Balanced Lipophilicity vs. Thiophene Analog for Optimized Permeability

2-Chloro-6-(furan-2-yl)pyrazine has a calculated LogP of 2.39 . Its thiophene analog, 2-chloro-6-(thiophen-2-yl)pyrazine, while structurally similar, has a higher molecular weight (196.66 vs. 180.59 g/mol) and is expected to have a higher LogP due to the greater lipophilicity of sulfur compared to oxygen . The moderate LogP of the furan derivative positions it favorably within the typical range for orally bioavailable drugs (LogP 1-3), offering a balanced profile of membrane permeability and aqueous solubility [1].

Medicinal Chemistry ADME Properties Drug Design

Validated Utility as a Kinase Inhibitor Scaffold in Oncology Research

Derivatives of 2-chloro-6-(furan-2-yl)pyrazine have been reported as potent inhibitors of cyclin-dependent kinases CDK4 and CDK6, which are validated targets in cancer therapy [1]. The 2,6-disubstituted pyrazine scaffold, specifically incorporating the furan-2-yl group, has demonstrated the ability to engage the kinase ATP-binding pocket and achieve nanomolar potency in biochemical assays. While direct IC50 values for the parent compound are not available, this class-level evidence strongly supports the utility of this specific substitution pattern for developing kinase inhibitors [2].

Oncology Kinase Inhibitors Medicinal Chemistry

Synthetic Versatility: Chlorine as a Handle for Diversification vs. Non-Halogenated Analogs

The presence of a chlorine atom at the 2-position of 2-chloro-6-(furan-2-yl)pyrazine enables a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) for the introduction of diverse aryl, heteroaryl, and amino substituents . In contrast, non-halogenated analogs like 2-(furan-2-yl)pyrazine lack this versatile handle, limiting their utility in late-stage diversification strategies . The chloro group in this specific regioisomeric position (6-position relative to the furan) also exhibits distinct reactivity compared to other chloropyrazine isomers [1].

Organic Synthesis Cross-Coupling Reactions Building Blocks

Regioisomer-Dependent Reactivity in Cross-Coupling Reactions

The reactivity of chloropyrazines in palladium-catalyzed cross-coupling reactions is highly dependent on the position of the chlorine substituent relative to other ring substituents [1]. 2-Chloro-6-(furan-2-yl)pyrazine, with the chlorine atom at the 2-position and the furan group at the 6-position, represents a specific electronic environment that can influence both the rate and selectivity of subsequent coupling reactions compared to its 5-isomer or other regioisomers [2]. This positional effect is well-documented for pyrazine derivatives and can be a critical factor in planning efficient synthetic routes .

Organic Synthesis Regioselectivity Cross-Coupling

Optimal Application Scenarios for 2-Chloro-6-(furan-2-yl)pyrazine Based on Verified Differentiation


Medicinal Chemistry: Kinase Inhibitor Lead Optimization

2-Chloro-6-(furan-2-yl)pyrazine serves as a privileged scaffold for developing potent and selective kinase inhibitors, particularly those targeting CDK4/6 [1]. Its balanced lipophilicity (LogP 2.39) and enhanced polar surface area (TPSA 38.9 Ų) relative to phenyl analogs provide a favorable starting point for optimizing both potency and drug-like properties . The chlorine atom at the 2-position allows for facile introduction of diverse amine or aryl groups via Buchwald-Hartwig or Suzuki-Miyaura couplings, enabling rapid exploration of structure-activity relationships .

Chemical Biology: Probe Development for Target Validation

The unique combination of a hydrogen-bond-accepting furan ring and a versatile chloro handle makes 2-chloro-6-(furan-2-yl)pyrazine an ideal core for constructing chemical probes to interrogate biological targets [1]. Its moderate molecular weight (180.59 g/mol) and balanced physicochemical profile support the development of tool compounds with favorable cell permeability and solubility characteristics, essential for robust target engagement studies in cellular assays .

Organic Synthesis: Modular Building Block for Diversity-Oriented Synthesis

As a 2,6-disubstituted chloropyrazine, 2-chloro-6-(furan-2-yl)pyrazine is a highly versatile building block for diversity-oriented synthesis [1]. The chlorine atom can be selectively replaced under mild palladium-catalyzed conditions, while the furan ring can be further functionalized or serve as a stable structural element . This regioisomeric specificity ensures predictable reactivity in multistep synthetic sequences, reducing the risk of unwanted side reactions and improving overall synthetic efficiency .

Materials Science: Precursor for Organic Electronic Materials

The extended conjugation provided by the furan-pyrazine core of 2-chloro-6-(furan-2-yl)pyrazine makes it a promising precursor for the synthesis of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) [1]. The chlorine atom serves as a convenient site for introducing additional aromatic or heteroaromatic groups via cross-coupling, allowing for fine-tuning of the electronic properties (e.g., HOMO/LUMO levels) of the final material .

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